molecular formula C11H6ClN3O2 B1451761 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1119506-10-3

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Cat. No. B1451761
CAS RN: 1119506-10-3
M. Wt: 247.64 g/mol
InChI Key: JKTRKZOQJKBUQN-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound containing both an oxadiazole and a pyridinium ring. The compound has been studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceutical Chemistry

The oxadiazole ring is a significant heterocyclic compound in pharmaceutical chemistry, characterized by one oxygen and two nitrogen atoms in a five-membered ring. This structure is derived from furan by replacing two methylene groups with nitrogen atoms, leading to various isomers such as 1,2,4-oxadiazole. These compounds, including the 1,2,4-oxadiazole derivatives, have become crucial motifs for developing novel drugs due to their extensive chemical and biological properties. The synthesis and application of these derivatives in pharmaceuticals highlight their importance in drug development, particularly in designing compounds with antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Sharma, 2015); (Siwach & Verma, 2020).

Tautomerism and Structural Analysis

The study of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has contributed to understanding the tautomerism and structural features of oxadiazole compounds. These insights are crucial for synthesizing new compounds with potential pharmaceutical applications, providing a foundation for developing novel therapeutic agents with improved efficacy and selectivity (Koparır, Çetin, & Cansiz, 2005).

Anticancer Applications

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has unveiled their potential as apoptosis inducers and anticancer agents. These compounds have shown activity against various cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in oncology. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further underscores the significance of these compounds in cancer treatment (Zhang et al., 2005).

Energetic Materials and Insensitive Munitions

The development of insensitive energetic materials based on oxadiazole derivatives underscores the versatility of these compounds beyond pharmaceutical applications. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior alternatives to traditional energetic materials. Such studies demonstrate the potential of oxadiazole derivatives in applications requiring high energy content and safety (Yu et al., 2017).

properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRKZOQJKBUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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